

Norfluoxetine Oxalate Solubility: An In-depth Technical Guide

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Compound of Interest

Compound Name: Norfluoxetine Oxalate

Cat. No.: B169555

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **norfluoxetine oxalate**, the primary active metabolite of the selective serotonin reuptake inhibitor (SSRI) fluoxetine. Understanding the solubility of this compound is critical for its use in research and development, particularly in areas such as analytical standard preparation, in vitro assay development, and formulation studies.

Introduction to Norfluoxetine Oxalate

Norfluoxetine is the N-demethylated metabolite of fluoxetine and a potent SSRI in its own right. [1][2] It possesses a long elimination half-life, contributing significantly to the overall pharmacological effect of fluoxetine. The oxalate salt of norfluoxetine (CAS Number: 107674-50-0) is a common form used as a certified reference material in analytical and forensic applications.[3]

Chemical Properties:

- Molecular Formula: $C_{18}H_{18}F_3NO_5$ [4][5]
- Molecular Weight: 385.34 g/mol [4][5]
- Synonyms: Desmethylfluoxetine oxalate, γ -[4-(trifluoromethyl)phenoxy]-benzenepropanamine ethanedioate [3][5]

Solubility of Norfluoxetine Oxalate

The solubility of a compound is a critical physical property that influences its handling, formulation, and bioavailability. This section summarizes the available quantitative and qualitative solubility data for **norfluoxetine oxalate** in various solvents.

Quantitative solubility data for **norfluoxetine oxalate** is limited in publicly available literature. The most definitive data point is for its solubility in Dimethyl Sulfoxide (DMSO). Several suppliers also provide pre-made solutions in methanol, indicating solubility at that specific concentration.

Solvent	Solubility	Concentration (mM)	Method/Notes	Source
DMSO	100 mg/mL	259.51 mM	Requires sonication for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; using a fresh, unopened container is recommended.	[6]
Methanol	≥ 1 mg/mL	≥ 2.60 mM	Commercially available as a 1 mg/mL certified reference solution. This represents a concentration at which it is soluble, not necessarily the saturation point.	[3][7][8][9]

Qualitative descriptions of solubility provide general guidance for solvent selection.

- Ether: The oxalate salt of N-methyl-3-phenyl-3-phenoxypropan-1-amine (a structurally related compound) is noted to be "very insoluble" in ether.[10] This suggests low solubility for **norfluoxetine oxalate** in non-polar, aprotic solvents.
- Ethanol: The same related oxalate salt is described as soluble in ethanol.[10] This indicates that **norfluoxetine oxalate** is likely soluble in polar, protic solvents like ethanol.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reproducible experimental results. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid compound.[11][12][13]

Objective: To determine the maximum concentration of **norfluoxetine oxalate** that can be dissolved in a specific solvent at a given temperature to reach thermodynamic equilibrium.

Materials:

- **Norfluoxetine oxalate** (solid)
- Solvent of interest (e.g., DMSO, water, ethanol, phosphate-buffered saline)
- Vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS) or a UV-Vis spectrophotometer

- Volumetric flasks and pipettes

Protocol:

- Preparation: Add an excess amount of solid **norfluoxetine oxalate** to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Solvent Addition: Add a known volume of the chosen solvent to the vial.
- Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 72 hours). The presence of undissolved solid should be visually confirmed.
- Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. For more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).
- Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
- Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of norfluoxetine in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Calculation: Calculate the original solubility in mg/mL or M, accounting for the dilution factor.

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is added to an aqueous buffer.[\[17\]](#) This value can be higher than the thermodynamic solubility due to the formation of a supersaturated solution.[\[17\]](#)

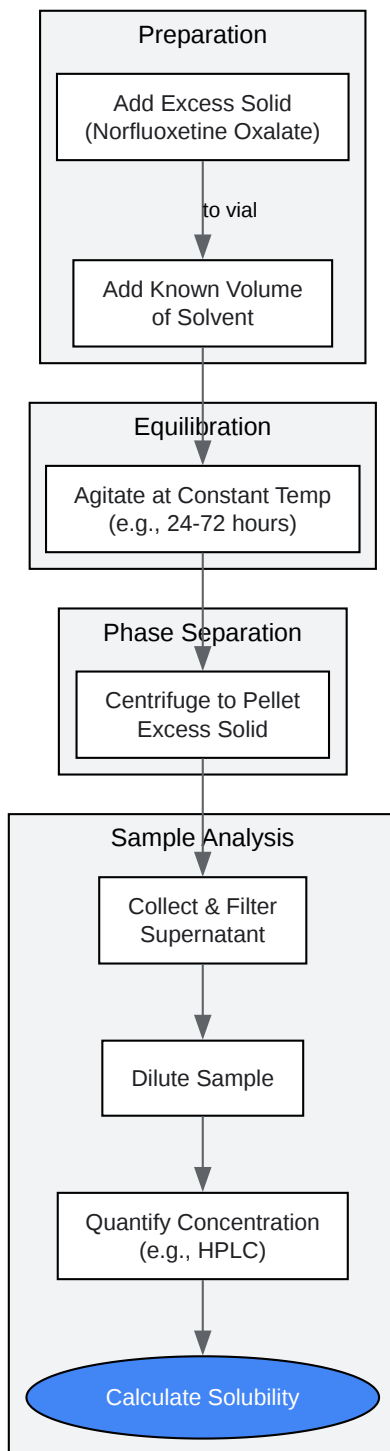
Analytical Methods for Quantification

A validated analytical method is crucial for accurately measuring the concentration of dissolved **norfluoxetine oxalate**.

- High-Performance Liquid Chromatography (HPLC) with UV Detection: A common method involves reversed-phase HPLC separation with UV detection, typically at a wavelength of around 226 nm.[\[15\]](#) This method is robust and widely available.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for complex matrices or when very low concentrations need to be measured.[\[18\]](#)
- UV-Vis Spectrophotometry: For a pure solution, the concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve, provided the molar absorptivity is known and there are no interfering substances.[\[17\]](#)

Visualizations

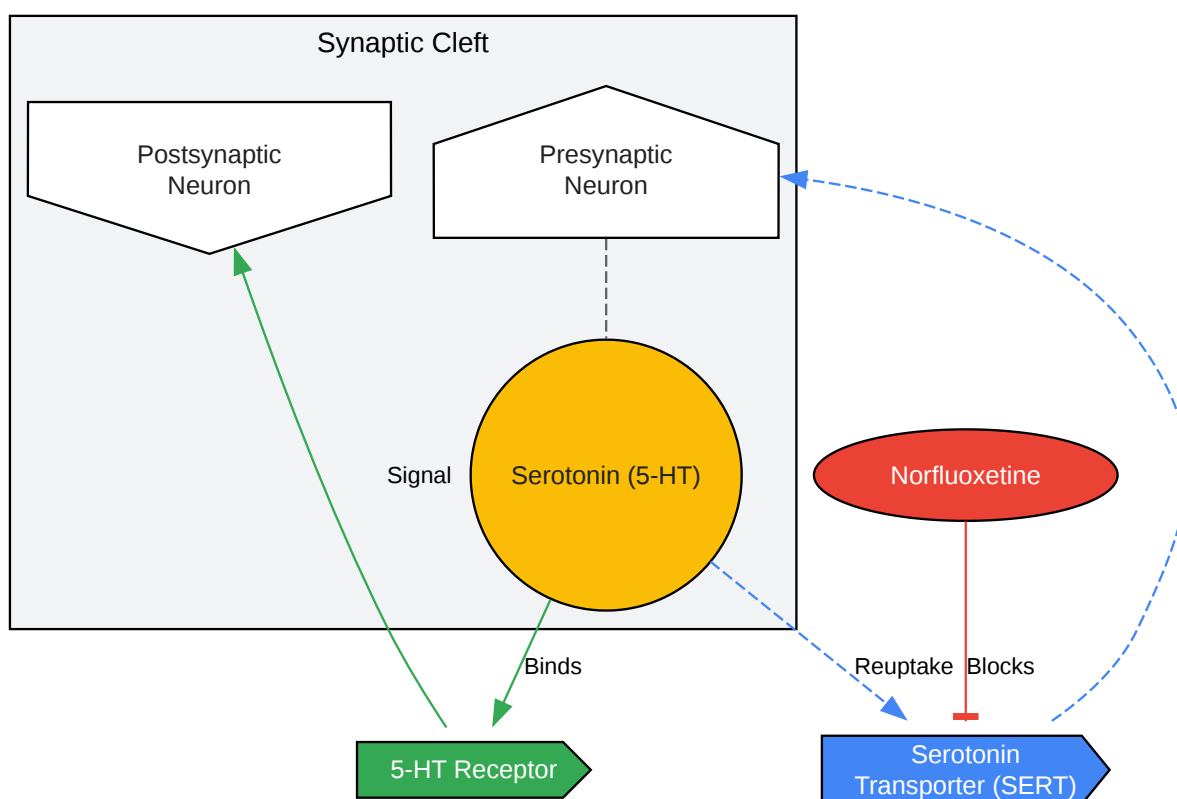
The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.



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Caption: Workflow for Thermodynamic Solubility Determination.

Norfluoxetine, like its parent compound fluoxetine, functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This diagram illustrates this pharmacological action.



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Caption: Norfluoxetine blocks serotonin reuptake at the synapse.

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